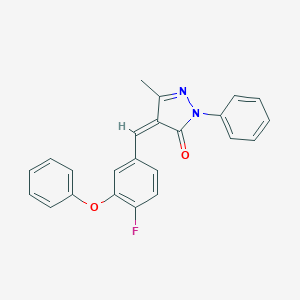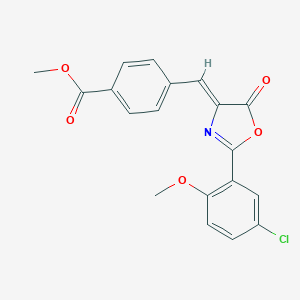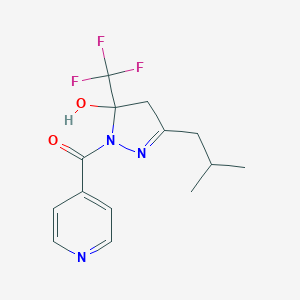![molecular formula C20H26N4O3 B299261 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitors, and it is used to treat type 2 diabetes mellitus. The purpose of
Mécanisme D'action
The mechanism of action of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the inhibition of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide include improved glycemic control, increased insulin secretion, and reduced glucagon secretion. This compound also has a positive effect on lipid metabolism, leading to a reduction in triglycerides and LDL cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide in lab experiments include its specificity for DPP-4 inhibition, its ability to improve glycemic control, and its positive effect on lipid metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide. These include:
1. Further studies to determine the long-term effects of this compound on glycemic control and lipid metabolism.
2. The development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
3. The investigation of the potential therapeutic applications of this compound in other metabolic diseases, such as obesity and metabolic syndrome.
4. The study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus. While this compound has several advantages in lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the study of this compound, including the development of more potent and selective DPP-4 inhibitors and the investigation of its potential therapeutic applications in other metabolic diseases.
Méthodes De Synthèse
The synthesis of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the reaction of two compounds, namely, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde and N-(3-methoxypropyl)-3-oxopropanamide. The reaction is catalyzed by hydrazine hydrate, which results in the formation of the final product.
Applications De Recherche Scientifique
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which means that it prevents the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Propriétés
Nom du produit |
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide |
|---|---|
Formule moléculaire |
C20H26N4O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N//'-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-17(16(2)24(15)18-8-5-4-6-9-18)14-22-23-20(26)13-19(25)21-10-7-11-27-3/h4-6,8-9,12,14H,7,10-11,13H2,1-3H3,(H,21,25)(H,23,26)/b22-14- |
Clé InChI |
FOTWFBRSTUSZBR-HMAPJEAMSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)CC(=O)NCCCOC |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)


![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)